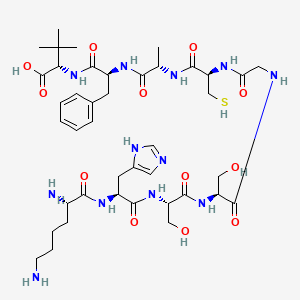
NPW-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuropeptide W-23 (NPW-23) is a biologically active peptide derived from the larger precursor protein, Neuropeptide W. It is an endogenous ligand for the G-protein coupled receptors NPBW1 (GPR7) and NPBW2 (GPR8). This compound plays a significant role in various physiological processes, including the regulation of feeding behavior, energy homeostasis, and neuroendocrine functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPW-23 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide, removing any impurities and ensuring the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
NPW-23 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, particularly at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is often used for reduction reactions.
Substitution: Amino acid derivatives and coupling agents like DIC and HOBt are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids. These products are used to study the biological activity and stability of this compound .
Scientific Research Applications
NPW-23 has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating feeding behavior, energy homeostasis, and neuroendocrine functions.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders, obesity, and stress-related conditions.
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmacology
Mechanism of Action
NPW-23 exerts its effects by binding to the G-protein coupled receptors NPBW1 and NPBW2. Upon binding, it activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of second messengers such as diacylglycerol (DAG) and inositol trisphosphate (IP₃). These messengers subsequently activate protein kinase C (PKC) and increase intracellular calcium levels, resulting in various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Neuropeptide W-30 (NPW-30): Another active form of Neuropeptide W, consisting of 30 amino acids.
Neuropeptide B (NPB): Shares similar receptors (NPBW1 and NPBW2) and has overlapping functions with NPW-23
Uniqueness
This compound is unique due to its specific amino acid sequence and its potent activity as an endogenous ligand for NPBW1 and NPBW2. Its ability to regulate feeding behavior and energy homeostasis makes it a valuable compound for research in metabolic disorders and obesity .
Properties
CAS No. |
383415-79-0 |
|---|---|
Molecular Formula |
C₁₂₀H₁₈₄N₃₄O₂₈S |
Molecular Weight |
2583.02 |
sequence |
One Letter Code: WYKHVASPRYHTVGRAAGLMGL |
Synonyms |
NPW-23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








